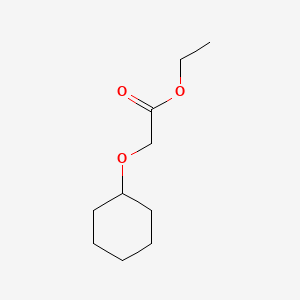

Ethyl (cyclohexyloxy)acetate

Description

Contextualization within Modern Organic Chemistry Research

In the realm of modern organic chemistry, the study of compounds like ethyl (cyclohexyloxy)acetate is driven by the pursuit of novel molecular architectures with specific functionalities. doi.org The synthesis and characterization of such molecules are fundamental to developing new materials, pharmaceuticals, and agrochemicals. ontosight.aidoi.org Ether-esters, as a class, are of particular interest due to their dual functional groups, which can be tailored to achieve desired physical and chemical properties. numberanalytics.com

The synthesis of this compound can be achieved through several methods, including the reaction of cyclohexanol (B46403) with ethyl chloroacetate (B1199739) in the presence of a base catalyst. ontosight.ai Another notable method is the O-H insertion reaction of ethyl diazoacetate with cyclohexanol, mediated by a copper carbenoid catalyst, which can yield the product in high percentages. researchgate.net These synthetic routes are central to the broader theme of developing efficient and selective chemical transformations.

The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol . epa.govncats.io Its structure consists of a cyclohexyl group attached to an ethoxyacetate moiety. ontosight.ai This combination results in a compound that is slightly soluble in water but highly soluble in organic solvents. ontosight.ai

Historical Trajectories of Research on Related Ether-Esters

The investigation of ether-esters is deeply rooted in the history of organic chemistry, with the Williamson ether synthesis, developed by Alexander Williamson in 1850, being a foundational reaction. lscollege.ac.inbyjus.comwikipedia.org This reaction, which forms an ether from an organohalide and an alkoxide, was instrumental in proving the structure of ethers and remains a widely used method for their preparation. lscollege.ac.inbyjus.comwikipedia.org

Historically, the synthesis of ethers required harsh reaction conditions, often involving strong acids or bases at elevated temperatures. researchgate.net Over time, research has focused on developing milder and more selective methods. The study of cellulose (B213188) ethers and ether-esters, for example, has a long history, with early work in the 19th century leading to the development of materials like nitrocellulose. mdpi.com More recent research has explored advanced catalytic processes and green chemistry approaches to synthesize these compounds more efficiently and sustainably. numberanalytics.comacs.org

The development of new synthetic methodologies, such as microwave-assisted synthesis and the use of phase-transfer catalysts, has significantly advanced the field. wikipedia.orgmdpi.com These innovations have not only improved reaction times and yields but have also expanded the scope of accessible ether-ester structures. wikipedia.org

Identification of Current Research Gaps and Significance of Continued Inquiry for this compound

Despite the progress in ether-ester synthesis, several research gaps remain. A primary challenge is the development of highly selective and environmentally benign catalytic systems. mdpi.com While methods like the Williamson synthesis are robust, they can generate significant salt byproducts. acs.org The development of catalytic processes that utilize weaker alkylating agents and operate under milder conditions is an ongoing area of research. acs.org

For this compound specifically, while its basic synthesis and properties are known, there is a need for more in-depth studies on its reactivity and potential applications. ontosight.ai Further investigation into its role as a precursor for more complex molecules, such as pharmaceuticals or specialty polymers, could uncover new uses. ontosight.ailookchem.com For instance, its derivatives, like allyl cyclohexyloxyacetate, have found applications in the fragrance industry.

The exploration of its biological activities is another area ripe for investigation. While its parent acid, 2-(cyclohexyloxy)acetic acid, has been studied for potential anti-inflammatory properties, the biological profile of the ethyl ester remains largely unexplored. lookchem.com Continued inquiry into these areas is significant for advancing the fields of medicinal chemistry and materials science.

Overview of Key Research Areas Explored

Current research involving this compound and related ether-esters spans several key areas:

Synthetic Methodology: A major focus is on the development of novel and efficient synthetic routes. This includes the optimization of existing methods, such as the Williamson ether synthesis, and the exploration of new catalytic systems. researchgate.netlscollege.ac.inbyjus.comwikipedia.org A study demonstrated a facile synthesis of this compound with an 83% yield using a bis(salicylaldehydato) copper carbenoid mediated O-H insertion reaction. researchgate.net Another approach involves the hydrogenation of ethyl phenoxyacetate (B1228835) to produce cyclohexyloxy ethyl acetate (B1210297), which can then be used in transesterification reactions. google.com

Polymer Chemistry: Ether-esters are valuable monomers for the synthesis of polyesters and poly(ether-ester)s. doi.orgnumberanalytics.com These polymers can exhibit a range of desirable properties, including thermal stability and elasticity, making them suitable for various applications. doi.orgacs.org Research in this area focuses on designing polymers with specific properties by carefully selecting the monomer structures. researchgate.net

Materials Science: The unique properties of ether-esters make them interesting candidates for the development of new materials. ontosight.ailookchem.com For example, they can be used as intermediates in the synthesis of specialty chemicals and polymers with tailored characteristics. lookchem.com

Fragrance and Flavor Chemistry: Some ether-esters, such as allyl cyclohexyloxyacetate, are used as fragrance ingredients due to their pleasant scents. Research in this area involves the synthesis and sensory evaluation of new ether-ester compounds.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless liquid (est.) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Slightly soluble in water, soluble in organic solvents |

Source: ontosight.aiepa.govnih.gov

Synthesis Methods for this compound and Related Compounds

| Reaction | Reactants | Catalyst/Conditions | Yield |

| Williamson Ether Synthesis | Cyclohexanol, Ethyl chloroacetate | Base (e.g., pyridine, triethylamine) | Not specified |

| O-H Insertion | Cyclohexanol, Ethyl diazoacetate | Bis(salicylaldehydato) copper | 83% |

| Hydrogenation & Transesterification | Ethyl phenoxyacetate, Hydrogen, Allyl alcohol | Ruthenium/Platinum/Palladium/Rhodium catalyst, then a metal carbonate | >90% for the final product (allyl cyclohexyloxyacetate) |

Structure

3D Structure

Properties

CAS No. |

57941-70-5 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-cyclohexyloxyacetate |

InChI |

InChI=1S/C10H18O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |

InChI Key |

QTHOIRQZIDLRIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cyclohexyloxy Acetate and Structural Analogues

Classical Approaches in Ether-Ester Synthesis Research

Traditional methods for synthesizing molecules like Ethyl (cyclohexyloxy)acetate typically involve the sequential formation of the ether and ester functionalities. These approaches, while foundational, often require stoichiometric reagents and can present challenges in terms of yield and purity google.com.

Investigation of Williamson Ether Synthesis Pathways for the Cyclohexyloxy Moiety

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism wikipedia.orgbyjus.com. The reaction involves an alkoxide ion acting as a nucleophile to displace a halide or other suitable leaving group from an organohalide wikipedia.orgbyjus.commasterorganicchemistry.com.

For the synthesis of the cyclohexyloxy moiety in this compound, this pathway involves two main retrospective disconnections:

Reaction of a cyclohexoxide with an ethyl haloacetate: Sodium cyclohexoxide, prepared by deprotonating cyclohexanol (B46403) with a strong base like sodium hydride, attacks the electrophilic carbon of ethyl chloroacetate (B1199739).

Reaction of a halo-cyclohexane with an ester enolate: This approach is generally less favorable due to the secondary nature of the halide, which can lead to competing elimination reactions wikipedia.org.

The first approach is more common. The general reaction is as follows:

This classical method is widely used in both laboratory and industrial settings for preparing a variety of ethers wikipedia.org. However, research has indicated that for the synthesis of related compounds, the Williamson route can result in yields of around 80% with challenges in achieving high product purity, necessitating further purification steps google.com.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Mechanism | Key Considerations |

|---|---|---|---|---|

| Cyclohexanol | Ethyl chloroacetate | Sodium Hydride (NaH) or Sodium Metal | SN2 | Requires anhydrous conditions; potential for side reactions. |

Exploration of Fischer Esterification and Transesterification Routes

Once the ether linkage is established, forming cyclohexyloxyacetic acid, the final ester group can be introduced through several classical methods.

Fischer Esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol chemistrytalk.orgpatsnap.com. In this context, cyclohexyloxyacetic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.comhillpublisher.com.

The reaction is an equilibrium process, as shown below:

To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water as it is formed, often with a Dean-Stark apparatus masterorganicchemistry.com.

Transesterification is another viable route, involving the conversion of one ester into another by exchanging the alkoxy group masterorganicchemistry.com. This can be achieved under either acidic or basic conditions masterorganicchemistry.com. For this compound synthesis, this could involve:

Reacting mthis compound with ethanol.

Reacting ethyl acetate (B1210297) with cyclohexanol.

A related industrial process involves the transesterification of a prepared this compound with allyl alcohol to produce allyl (cyclohexyloxy)acetate, demonstrating the utility of this reaction for modifying the ester group google.com. Studies on the transesterification of ethyl acetate with higher alcohols have shown that the reaction can proceed even without added catalysts at high temperatures and pressures (supercritical conditions) researchgate.net.

| Method | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Fischer Esterification | Cyclohexyloxyacetic acid, Ethanol | Strong Acid (e.g., H₂SO₄) | Reversible equilibrium; requires excess alcohol or water removal for high yield masterorganicchemistry.com. |

| Transesterification | Mthis compound, Ethanol | Acid or Base | Exchange of alkoxy groups; driven by using the desired alcohol as a solvent masterorganicchemistry.com. |

Studies on Esterification with Activated Carboxylic Acid Derivatives

To overcome the equilibrium limitations of Fischer esterification, cyclohexyloxyacetic acid can be converted into a more reactive derivative. This approach involves a two-step process: activation followed by reaction with the alcohol.

Common activated derivatives include:

Acyl Chlorides: Prepared by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclohexyloxyacetyl chloride reacts rapidly and irreversibly with ethanol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

Acid Anhydrides: These can also be used as acylating agents.

These methods are generally faster and not subject to equilibrium, often leading to higher yields of the final ester. The use of such activated intermediates is a fundamental strategy in organic synthesis for forming ester bonds under mild conditions researchgate.net.

Modern Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, reduce waste, and operate under milder conditions. Research into the synthesis of this compound and its analogues has benefited from these advancements.

Development and Mechanism Studies of Organocatalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions scienceopen.com. In the context of ether-ester synthesis, organocatalysts can be employed for the esterification or transesterification steps.

For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of α,β-unsaturated aldehydes with alcohols researchgate.net. While not directly applied to this compound, this demonstrates the potential of NHCs in C-O bond formation. Strong organic bases such as 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for transesterification reactions acs.org. Mechanistic studies using density functional theory (DFT) suggest that these catalysts operate by activating the alcohol, making it a more potent nucleophile for attacking the ester carbonyl group acs.org. This approach avoids the use of corrosive acids or bases and can proceed under mild conditions.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound and its analogues is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free, or solid-state, reactions represents a significant step towards this objective. While many reactions traditionally rely on solvents to facilitate reactant mixing and heat transfer, solvent-less approaches can lead to improved yields, reduced reaction times, and simpler purification processes.

For instance, the Wittig reaction, a common method for forming alkenes, can be adapted to be greener. Studies on the synthesis of compounds like ethyl trans-cinnamate have demonstrated the feasibility of solvent-less Wittig reactions that proceed with high yields (80-85%) and eliminate the hazards associated with traditional solvents. gctlc.org This approach not only prevents waste but also utilizes reagents with little to no known toxicity. gctlc.org Such methodologies, while demonstrated on analogues, provide a framework for developing solvent-free syntheses for esters like this compound, potentially by grinding solid reactants together or using a melt phase. Other research has shown that reactions like the synthesis of benzilic acid can be efficiently conducted by grinding solid benzil with solid sodium hydroxide (B78521) (NaOH), completely avoiding the use of a solvent. wjpmr.com These examples highlight a growing trend in organic synthesis to move away from solvent-based processes where possible.

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and energy-efficient than stoichiometric reactions. The focus in sustainable catalyst development is on creating catalysts that are not only highly active and selective but also derived from abundant resources, non-toxic, and, crucially, recyclable.

Furthermore, the use of phase transfer catalysis (PTC) under ultrasonic promotion has been investigated for the synthesis of related aryloxy acetates. bcrec.id This method can enhance reaction rates significantly compared to conventional methods and operates under solid-liquid heterogeneous conditions, which can simplify product isolation and catalyst reuse. bcrec.id

Stereoselective Synthesis Research of Chiral Analogues of this compound

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where biological activity is often dependent on the precise three-dimensional structure of a molecule. Research into the stereoselective synthesis of chiral analogues of this compound focuses on controlling the formation of new stereocenters in both the ester portion and the cyclohexyl ring.

Creating chiral esters with high enantiomeric purity often requires specialized asymmetric catalytic methods. One advanced approach is the asymmetric Wolff rearrangement, which can convert achiral α-diazoketones into chiral α,α-disubstituted carboxylic esters. organic-chemistry.org This cascade reaction employs visible-light to generate a ketene intermediate, which is then asymmetrically esterified using a chiral catalyst, such as one of the benzotetramisole type. organic-chemistry.org This method has been shown to achieve high enantioselectivities, providing a powerful tool for accessing chiral building blocks that could be incorporated into analogues of this compound. organic-chemistry.org The development of such catalytic systems is key to producing single-enantiomer products efficiently, avoiding the need for classical resolution of racemic mixtures.

Introducing multiple stereocenters onto the cyclohexyl ring in a controlled manner presents a significant synthetic challenge. Research has focused on developing highly diastereoselective reactions to construct functionalized cyclohexane (B81311) scaffolds.

One powerful strategy is the use of domino reactions, which form multiple bonds in a single synthetic operation. For example, a base-catalyzed Michael-aldol domino reaction has been developed to synthesize polyfunctional cyclohexanones from simple starting materials with excellent diastereoselectivity (up to >20:1 dr). nih.gov These cyclohexanone (B45756) products, containing multiple contiguous stereocenters, are versatile intermediates that can be further modified to produce highly substituted cyclohexanol derivatives, the alcohol precursors for the target esters. nih.gov

Another innovative approach is the use of iridium-catalyzed hydrogen borrowing catalysis. acs.org This methodology enables the (5+1) annulation of 1,5-diols with methyl ketones to directly construct multisubstituted cyclohexane rings. acs.org The process forms two new carbon-carbon bonds and allows for a high level of stereocontrol over the newly formed stereogenic centers. acs.org Such strategies are instrumental in creating a diverse range of functionalized cyclohexyl structures that can be used to synthesize complex, diastereomerically pure analogues of this compound.

Reaction Optimization and Process Research for Enhanced Yield and Selectivity

To move a synthetic route from laboratory-scale discovery to industrial-scale production, rigorous reaction optimization and process research are essential. The primary goals are to maximize product yield and selectivity, improve safety and efficiency, and reduce costs. This involves systematically studying the effects of various reaction parameters.

Key parameters that are typically optimized include temperature, pressure, reaction time, and the concentration and stoichiometry of reactants and catalysts. ucla.edu For instance, in the synthesis of this compound via the hydrogenation of ethyl phenoxyacetate (B1228835), different catalysts require distinct optimal conditions. google.com As shown in the table below, parameters such as catalyst type, temperature, and hydrogen pressure are manipulated to achieve high yields and purity. google.com

| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Ru/C | 60 | 1 | 30 | 95 |

| Pd/C | 100 | 10 | 10 | 93 |

| Pt/C | 120 | 0.5 | 40 | 94 |

| Rh/C | 140 | 12 | 10 | 95 |

The choice of solvent can also have a dramatic impact on reaction outcomes. In the synthesis of a structurally related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the yield was found to be highly dependent on the polar aprotic solvent used, as detailed in the following table. walisongo.ac.id

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (DMSO) | 51 |

| Acetonitrile (B52724) (CH₃CN) | 47 |

| Tetrahydrofuran (THF) | - |

In recent years, advanced statistical and computational tools have been applied to reaction optimization. Bayesian optimization, an iterative, machine-learning-based algorithm, has emerged as a powerful tool that can more efficiently explore the complex, multidimensional parameter space of a chemical reaction. ucla.edunih.gov By building a statistical model of the reaction response surface, this method can intelligently select the next set of experiments to perform, often reaching an optimal set of conditions with fewer experiments than traditional methods or human intuition. nih.govsemanticscholar.org These modern approaches, combined with process enhancements like improved extraction and purification protocols, are critical for developing robust, high-yield, and selective syntheses. mdpi.comresearchgate.net

Kinetic Studies of Synthesis Reactions

The synthesis of this compound can be achieved via a Williamson ether synthesis, where cyclohexanol is reacted with an ethyl haloacetate in the presence of a base. Kinetic studies of analogous etherification reactions, particularly those employing phase-transfer catalysis (PTC), provide significant insights into the reaction dynamics.

For instance, the synthesis of similar esters, such as ethyl 2-(naphthalen-2-yloxy)acetate and ethyl 2-(4-nitrophenoxy)acetate, has been shown to follow pseudo-first-order kinetics under solid-liquid PTC conditions bcrec.idijche.com. In these studies, the reaction rate is monitored by tracking the disappearance of the limiting reactant, typically the ethyl haloacetate. The apparent rate constant (k_app) can be determined from the experimental data, providing a quantitative measure of the reaction speed under specific conditions ijche.com.

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves the backside attack of an alkoxide nucleophile on an alkyl halide wikipedia.orgmasterorganicchemistry.com. The rate of this reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the presence of a catalyst.

Kinetic investigations into the synthesis of related phenoxyacetate esters have demonstrated the influence of various parameters on the reaction rate. For example, in the ultrasonically promoted synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, the apparent rate constant was found to increase significantly with an increase in the concentration of the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) bcrec.id. This highlights the crucial role of the catalyst in facilitating the transfer of the nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs.

The effect of temperature on the reaction kinetics is also a critical aspect. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate constant, in accordance with the Arrhenius equation. However, in industrial applications, the temperature is optimized to balance reaction speed with energy costs and potential side reactions.

Below is an interactive data table summarizing the kinetic parameters for the synthesis of a structural analogue, ethyl 2-(naphthalen-2-yloxy)acetate, under various conditions.

| Catalyst Concentration (g) | Apparent Rate Constant (k_app) x 10⁻³ min⁻¹ |

| 0.05 | 10.12 |

| 0.1 | 15.28 |

| 0.2 | 25.22 |

| 0.3 | 34.46 |

| Data derived from a study on the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate and is illustrative of the kinetic principles applicable to this compound synthesis. bcrec.id |

Mechanistic Probes for Yield Enhancement

Understanding the reaction mechanism is paramount for optimizing the synthesis of this compound and enhancing its yield. Various experimental parameters can be adjusted to probe the mechanism and identify conditions that favor product formation over side reactions.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is a powerful tool for improving the yield of Williamson ether syntheses, especially when dealing with reactants in different phases (e.g., a solid base and an organic substrate) ijche.com. The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide ion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide researchgate.net. The choice of catalyst, its concentration, and the presence of a co-catalyst can significantly impact the reaction rate and, consequently, the yield. Studies on the synthesis of similar esters have shown that the reaction rate can be enhanced several folds with the application of PTC bcrec.idsemanticscholar.org.

Solvent Effects: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and free to attack the electrophilic carbon of the alkyl halide masterorganicchemistry.com. By systematically varying the solvent, one can probe the transition state of the reaction and identify the medium that best stabilizes it, thereby increasing the reaction rate and yield.

Leaving Group and Substrate Structure: The nature of the leaving group on the ethyl acetate moiety (e.g., bromide vs. chloride) directly affects the rate of the SN2 reaction, with better leaving groups leading to faster reactions wikipedia.org. Similarly, the steric hindrance around the reaction centers on both the cyclohexanol and the ethyl haloacetate can influence the accessibility of the electrophilic carbon to the nucleophile. While primary alkyl halides are ideal for SN2 reactions, secondary halides can lead to competing elimination reactions masterorganicchemistry.com.

Effect of Ultrasound: The application of ultrasound has been shown to enhance the rate of phase-transfer catalyzed reactions. In the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, the use of ultrasound in conjunction with a phase-transfer catalyst resulted in a significant increase in the apparent rate constant compared to silent conditions bcrec.idsemanticscholar.org. This rate enhancement is attributed to the improved mass transfer and the generation of highly reactive intermediates at the solid-liquid interface.

The following table illustrates the effect of different phase-transfer catalysts on the yield of a model etherification reaction, providing insight into mechanistic probing for yield enhancement.

| Phase-Transfer Catalyst | Yield (%) |

| Tetrabutylammonium bromide (TBAB) | 85 |

| Tetrabutylammonium chloride (TBAC) | 78 |

| Cetyltrimethylammonium bromide (CTAB) | 82 |

| No Catalyst | 20 |

| Illustrative data based on typical Williamson ether synthesis enhancements. |

By systematically studying these parameters, a deeper understanding of the reaction mechanism can be achieved, leading to the rational design of more efficient and high-yielding synthetic protocols for this compound and its structural analogues.

Reaction Mechanisms and Reactivity Studies of Ethyl Cyclohexyloxy Acetate

Hydrolytic Cleavage Mechanisms of the Ester and Ether Linkages

The hydrolysis of Ethyl (cyclohexyloxy)acetate involves the cleavage of its ester bond, yielding cyclohexyloxyacetic acid and ethanol (B145695). The ether linkage is generally more stable and requires more drastic conditions for cleavage. Research into the hydrolysis of esters is extensive, with the mechanisms being well-established.

The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water to shift the equilibrium towards the products. chemguide.co.uk

The mechanism, analogous to the well-documented Fischer esterification in reverse, proceeds through several key steps. longdom.org First, the carbonyl oxygen of the ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Proton transfer from the attacking water molecule to one of the oxygen atoms of the original alkoxy group (ethoxy group in this case) transforms it into a good leaving group (ethanol). Finally, the elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product, cyclohexyloxyacetic acid.

Research on the acid-catalyzed hydrolysis of similar esters, such as ethyl acetate (B1210297), has been used to determine reaction kinetics, including the rate constant and the effect of temperature on the reaction rate. columbia.eduscihub.org Studies on esters containing alkyloxy groups have also indicated that the presence of the ether linkage can influence the rate of hydrolysis compared to simple alkyl acetates. ajsonline.org

| Step | Description | Key Intermediates/Species |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Protonated ester |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer | Tetrahedral intermediate with protonated ethoxy group |

| 4 | Elimination of the leaving group (ethanol) | Protonated carboxylic acid, Ethanol |

| 5 | Deprotonation | Carboxylic acid (Cyclohexyloxyacetic acid), Regenerated acid catalyst |

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible reaction that is generally faster and more efficient for achieving complete hydrolysis than the acid-catalyzed method. chemguide.co.uk The reaction involves heating the ester with a strong base, typically an aqueous solution of sodium hydroxide (B78521). chemguide.co.uk

The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. ijcce.ac.ir Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group. The ethoxide ion is a strong base and immediately deprotonates the newly formed cyclohexyloxyacetic acid in a rapid acid-base reaction. This final step produces ethanol and the sodium salt of the carboxylic acid (sodium cyclohexyloxyacetate), and its irreversibility drives the reaction to completion. prexams.com

| Step | Description | Products |

|---|---|---|

| 1 | Nucleophilic attack by hydroxide ion on the carbonyl carbon | Tetrahedral intermediate |

| 2 | Elimination of the ethoxide leaving group | Cyclohexyloxyacetic acid, Ethoxide ion |

| 3 | Irreversible acid-base reaction | Sodium cyclohexyloxyacetate, Ethanol |

In non-clinical, in vitro research settings, enzymes such as lipases and esterases are known to catalyze the hydrolysis of a wide range of esters. The mechanism for this biocatalysis typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site.

The hydrolysis of this compound by a serine hydrolase would be expected to proceed via a two-step mechanism. First, the serine residue's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release ethanol and form an acyl-enzyme intermediate, where the cyclohexyloxyacetyl group is covalently bonded to the serine residue. In the second step, a water molecule enters the active site and, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate. This regenerates the free enzyme and releases the cyclohexyloxyacetic acid product. This mechanism is characteristic of many hydrolases and is a plausible pathway for the enzymatic cleavage of this compound in research models.

Transesterification Reactivity and Equilibrium Investigations

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol (e.g., methanol) in the presence of an acid or base catalyst to produce mthis compound and ethanol. masterorganicchemistry.com

Like hydrolysis, transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol reactant acting as the nucleophile instead of water. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products (e.g., the lower-boiling alcohol) by distillation. masterorganicchemistry.com

Base-Catalyzed Transesterification : This mechanism involves the nucleophilic attack of an alkoxide ion (e.g., methoxide) on the ester's carbonyl carbon. A tetrahedral intermediate is formed, which then collapses to eliminate the original alkoxide group (ethoxide). masterorganicchemistry.comyoutube.com This process is also an equilibrium, with the position of the equilibrium being determined by the relative stability of the starting materials and products.

Research on the transesterification of ethyl acetate with various alcohols using catalysts like acidic ion-exchange resins has provided kinetic data and insights into the influence of reactant molar ratios and temperature on conversion rates. biofueljournal.comsemanticscholar.org Studies involving supercritical conditions have also shown that transesterification can occur at high temperatures without a catalyst, proceeding through an initial hydrolysis step followed by esterification. researchgate.net

Functional Group Transformation Research

The reactivity of this compound is largely defined by its ester functional group, particularly the electrophilic nature of the carbonyl carbon.

The carbonyl group of the ester is susceptible to attack by a variety of nucleophiles. wikipedia.org

Reduction: The ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form an intermediate aldehyde, 2-(cyclohexyloxy)acetaldehyde. This aldehyde is immediately reduced further by another hydride ion to yield the primary alcohol, 2-(cyclohexyloxy)ethanol. An acidic workup is then required to protonate the resulting alkoxide intermediates.

Nucleophilic Addition: Other strong nucleophiles, such as those in Grignard reagents (R-MgX), can also add to the carbonyl carbon. The reaction of this compound with a Grignard reagent would first involve nucleophilic attack by the carbanion-like R group to form a tetrahedral intermediate. This intermediate would then expel the ethoxide leaving group to form a ketone. Since ketones are more reactive than esters towards Grignard reagents, the newly formed ketone would immediately react with a second equivalent of the Grignard reagent. This second nucleophilic addition, followed by an acidic workup, would yield a tertiary alcohol. The general mechanism for nucleophilic addition to carbonyls involves the attack of the nucleophile on the partially positive carbonyl carbon, breaking the pi bond and creating a tetrahedral intermediate which can then be protonated or undergo further reaction. youtube.comyoutube.com

| Reaction Type | Reagent | Initial Intermediate | Final Product |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahedral alkoxide | 2-(cyclohexyloxy)ethanol |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) (2 equiv.) | Ketone (after first addition/elimination) | Tertiary Alcohol (e.g., 3-(cyclohexyloxy)-2-methylpropan-2-ol) |

Cyclohexyl Ring Functionalization Studies (e.g., Oxidation, Halogenation)

Direct functionalization of the cyclohexyl ring in ethers can be achieved through various methods, including oxidation and halogenation.

Oxidation:

The oxidation of cyclohexyl ethers, such as cyclohexyl methyl ether, has been demonstrated to yield cyclohexanone (B45756). One such method involves the use of nitrogen dioxide and ozonized oxygen in dichloromethane (B109758) at 0 °C. The reaction is thought to proceed via an ionic process and is accelerated by the presence of water or fuming nitric acid. oup.com While this specific reaction has been reported for cyclohexyl methyl ether, a similar transformation can be anticipated for this compound, leading to the formation of a ketone at the cyclohexyl ring.

The general transformation can be depicted as: Cyclohexyl Ether → Cyclohexanone

The yield of cyclohexanone from cyclohexyl ethyl ether under similar conditions is reported to be 50%, with cyclohexyl nitrate (B79036) as a significant by-product (40% yield). oup.com

Halogenation:

The direct halogenation of cyclohexane (B81311) is a known process, although it can lead to the formation of polyhalogenated products. google.com For instance, the chlorination of cyclohexane can be catalyzed by light or phosphorus trichloride. google.com While this applies to the parent hydrocarbon, similar radical-mediated halogenation could potentially be applied to the cyclohexyl ring of this compound. The reaction would likely proceed via a free radical mechanism, with the substitution of a hydrogen atom on the cyclohexyl ring with a halogen.

A general scheme for the monochlorination would be: Cyclohexane + Cl₂ --(light)--> Cyclohexyl chloride + HCl

It is important to note that controlling the degree of halogenation can be challenging in such reactions.

Table 1: Potential Cyclohexyl Ring Functionalization Reactions

| Reaction | Reagents | Potential Product | Analogous System Yield |

| Oxidation | NO₂, O₃, H₂O, CH₂Cl₂ | 2-oxocyclohexyloxy)acetate | 50% (for cyclohexanone from cyclohexyl ethyl ether) oup.com |

| Chlorination | Cl₂, light | Ethyl ((chlorocyclohexyl)oxy)acetate | Not specified for mono-product |

Alkyl Chain Modification Studies

The ethyl acetate moiety of this compound offers a reactive site for alkyl chain modification, primarily through the formation of an enolate at the α-carbon.

The alkylation of ester enolates is a well-established method for forming new carbon-carbon bonds. pressbooks.pubyoutube.com This process involves two main steps:

Enolate Formation: Deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. youtube.com

Alkylation: The nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. pressbooks.pub

This method is highly versatile and can be used to introduce a wide range of primary alkyl groups. youtube.com

Table 2: General Scheme for Alkyl Chain Modification

| Step | Description | General Reactants | General Intermediate/Product |

| 1 | Enolate Formation | This compound, LDA | Lithium enolate of this compound |

| 2 | Alkylation | Alkyl halide (R-X) | Ethyl 2-(cyclohexyloxy)alkanoate |

Stereochemical Outcomes and Inversion/Retention Mechanisms in Reactions

The stereochemistry of reactions involving the cyclohexyl ring is a crucial aspect to consider. The chair conformation of the cyclohexane ring and the presence of substituents will influence the stereochemical outcome of reactions.

In reactions involving the formation of a stereocenter on the cyclohexyl ring, the approach of the reagent can be influenced by the existing stereochemistry, leading to diastereoselective outcomes. For instance, in reactions of substituted cyclohexyl radicals, the facial selectivity of the attack is a key consideration. acs.org

For reactions occurring at the α-carbon of the ethyl acetate group via an enolate, the planar nature of the enolate intermediate means that if a new stereocenter is formed, a racemic mixture of enantiomers is typically expected, unless a chiral auxiliary or catalyst is used.

In SN2 reactions at a chiral center on the cyclohexyl ring (if one were present), inversion of configuration would be expected. The stereoselective synthesis of cyclohexanes often relies on controlling the approach of reagents to the ring. acs.org For example, iridium-catalyzed annulation strategies have been developed for the stereoselective construction of functionalized cyclohexanes. acs.org

Theoretical and Computational Chemistry of Ethyl Cyclohexyloxy Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and bonding characteristics of Ethyl (cyclohexyloxy)acetate.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. bibliotekanauki.pl It is employed to determine the ground-state properties of this compound by calculating the electron density. From this, various properties can be derived, such as the optimized molecular geometry, total energy, and vibrational frequencies.

DFT studies typically involve the selection of a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d), aug-cc-pVTZ) that provide a balance between computational cost and accuracy for the system being studied. For this compound, these calculations would reveal precise bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional structure.

Table 1: Calculated Ground State Properties of this compound using DFT (Note: This table is illustrative of typical DFT calculation outputs.)

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C=O Bond Length | Value | Ångströms (Å) |

| C-O-C (ether) Bond Angle | Value | Degrees (°) |

| Lowest Vibrational Frequency | Value | cm-1 |

Molecular Orbital (MO) analysis provides a deeper understanding of the electronic distribution and reactivity of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Analysis of the MOs reveals how electron density is distributed across the molecule. In this compound, the HOMO is expected to have significant contributions from the oxygen atoms' lone pairs, while the LUMO is likely centered on the carbonyl group's π* antibonding orbital. This distribution helps predict sites susceptible to nucleophilic or electrophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative of typical MO analysis outputs.)

| Parameter | Calculated Value | Units |

|---|---|---|

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

| Ionization Potential (IP) | Value | eV |

| Electron Affinity (EA) | Value | eV |

Conformational Analysis and Dynamics via Computational Methods

The flexibility of the cyclohexyl ring and the rotatable bonds in the acetate (B1210297) group mean that this compound can exist in multiple conformations. Computational methods are essential for exploring this conformational landscape and understanding the molecule's dynamic behavior.

Potential Energy Surface (PES) mapping is a computational technique used to identify stable conformers (local minima) and the transition states that connect them. For this compound, the PES would be mapped by systematically rotating key dihedral angles—such as those around the C-O single bonds of the ester and ether linkages—and calculating the energy at each point. This process reveals the energy barriers to rotation and identifies the lowest-energy conformations, such as the chair conformation of the cyclohexane (B81311) ring and the trans/gauche arrangements of the ethyl acetate moiety.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular flexibility and interactions with the environment. An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules like water, and solving Newton's equations of motion for the system.

These simulations reveal how the molecule behaves in solution (solvation), showing how solvent molecules arrange around it and how flexible parts of the molecule, like the ethyl group and cyclohexyl ring, move and fluctuate at a given temperature. This provides insight into its structural dynamics and intermolecular interactions.

Reaction Pathway and Transition State Investigations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling potential reaction pathways, it is possible to identify the transition states and calculate the activation energies, which are crucial for understanding reaction rates.

For this compound, a key reaction to investigate would be its hydrolysis—the cleavage of the ester bond by water. Computational studies can map the entire reaction coordinate from reactants to products. This involves locating the high-energy transition state structure where bonds are breaking and forming. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the speed of the reaction. Such investigations can clarify whether the reaction proceeds through a one-step or multi-step mechanism and how the structure of the molecule influences its reactivity.

Calculation of Activation Energies and Reaction Energetics

Similarly, no published data exists on the calculated activation energies or reaction energetics for chemical transformations of this compound. This type of research is crucial for understanding the kinetics and thermodynamics of a reaction, providing quantitative values for the energy barriers that must be overcome for a reaction to proceed. The absence of this information in the public domain prevents any detailed discussion or data presentation.

Molecular Modeling and Docking Studies (Purely Mechanistic/Theoretical)

Molecular modeling and docking are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These studies provide mechanistic insights at a molecular level.

Ligand-Protein Interaction Modeling for Mechanistic Insight (non-clinical, isolated systems)

No molecular modeling studies detailing the non-covalent interactions of this compound with any protein or isolated biological system have been found. Such research would provide insights into potential binding modes and the specific forces (e.g., hydrogen bonds, van der Waals forces) governing these interactions.

Substrate-Enzyme Binding Mode Prediction (to understand molecular recognition, not therapeutic effect)

There is no literature available that predicts the binding mode of this compound as a substrate for any enzyme. These computational predictions are fundamental to understanding molecular recognition, a key principle in enzymology and drug design.

Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl Cyclohexyloxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of Ethyl (cyclohexyloxy)acetate. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Based on established chemical shift principles for esters and ethers, a predicted ¹H and ¹³C NMR data set for this compound in a standard solvent like CDCl₃ is presented below. pressbooks.pub The hydrogens on the carbon adjacent to the ether oxygen (H1') and the acetate's ether oxygen (H1) are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the oxygen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|---|

| 1 | -O-CH₂-CH₃ | ~4.15 (quartet) | ~61.0 | Methylene (B1212753) of the ethyl ester group. |

| 2 | -O-CH₂-CH₃ | ~1.25 (triplet) | ~14.2 | Methyl of the ethyl ester group. |

| 3 | -O-CH₂-C=O | ~4.05 (singlet) | ~67.5 | Methylene group between the ether oxygen and carbonyl. |

| 4 | -CH₂-C=O | - | ~170.5 | Carbonyl carbon of the ester. |

| 1' | -O-CH- | ~3.60 (multiplet) | ~78.0 | Cyclohexyl methine proton, bound to ether oxygen. |

| 2', 6' | -CH-CH₂- (axial/equatorial) | ~1.20 - 1.90 (multiplets) | ~31.5 | Cyclohexyl methylene groups adjacent to the methine. |

| 3', 5' | -CH₂-CH₂- (axial/equatorial) | ~1.20 - 1.90 (multiplets) | ~23.8 | Cyclohexyl methylene groups. |

| 4' | -CH₂-CH₂-CH₂- | ~1.20 - 1.90 (multiplets) | ~25.5 | Cyclohexyl methylene group at the para position. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning these resonances and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the ethyl group's methylene (H1, ~4.15 ppm) and methyl (H2, ~1.25 ppm) protons. Additionally, complex correlations would be seen within the cyclohexane (B81311) ring, connecting the methine proton (H1') to its neighbors (H2', H6') and tracing the spin system around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.05 ppm (H3) would correlate to the carbon signal at ~67.5 ppm (C3), confirming the assignment of the acetate (B1210297) methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. Key HMBC correlations would include the coupling from the acetate methylene protons (H3) to the carbonyl carbon (C4) and the cyclohexyl methine carbon (C1'). Similarly, the ethyl group protons (H1, H2) would show correlations to the carbonyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. In this compound, NOESY could reveal the spatial relationship between the acetate methylene protons (H3) and the protons on the cyclohexane ring (specifically H1', H2', and H6'), providing insights into the preferred conformation around the ether linkage.

Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H1 (~4.15 ppm) | H2 (~1.25 ppm) | Confirms ethyl group connectivity. |

| COSY | H1' (~3.60 ppm) | H2'/H6' | Confirms cyclohexyl ring connectivity. |

| HSQC | H3 (~4.05 ppm) | C3 (~67.5 ppm) | Directly links acetate CH₂ proton to its carbon. |

| HSQC | H1' (~3.60 ppm) | C1' (~78.0 ppm) | Directly links cyclohexyl methine proton to its carbon. |

| HMBC | H3 (~4.05 ppm) | C4 (~170.5 ppm), C1' (~78.0 ppm) | Connects acetate methylene to carbonyl and cyclohexyl ring. |

| HMBC | H1 (~4.15 ppm) | C4 (~170.5 ppm), C2 (~14.2 ppm) | Connects ethyl group to the ester carbonyl. |

| NOESY | H3 (~4.05 ppm) | H1' (~3.60 ppm), H2'/H6' | Reveals spatial proximity and preferred conformation at the ether linkage. |

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where molecular motion is restricted. st-andrews.ac.uk Unlike solution NMR, which yields sharp lines due to the rapid tumbling of molecules, ssNMR spectra are broadened by anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra.

For this compound, ssNMR could be used to:

Characterize Polymorphism: If the compound can crystallize in multiple forms (polymorphs), each form will have a unique crystal lattice and molecular packing. These differences would result in distinct ¹³C chemical shifts in the ssNMR spectrum, making it a powerful tool for identifying and quantifying different polymorphs. nih.gov

Distinguish Crystalline vs. Amorphous States: An amorphous solid lacks long-range order, leading to a distribution of molecular environments. This results in broad, poorly resolved peaks in an ssNMR spectrum, which can be easily distinguished from the sharp signals of a crystalline sample. nih.gov

Study Molecular Packing: Advanced ssNMR techniques can measure internuclear distances, providing insights into how molecules are arranged relative to one another in the crystal lattice.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale (rates of approximately 10⁻¹ to 10⁵ s⁻¹). libretexts.org This is achieved by recording NMR spectra at different temperatures (Variable Temperature NMR).

The most significant dynamic process in this compound is the chair-chair interconversion of the cyclohexane ring. libretexts.org

At Room Temperature: This "ring flip" is typically fast on the NMR timescale. As a result, the axial and equatorial protons at each position on the ring rapidly interchange, and the NMR spectrum shows a single, time-averaged signal for each CH₂ group.

At Low Temperatures: As the sample is cooled, the rate of the chair-chair interconversion slows down. Eventually, it becomes slow enough that distinct signals for the axial and equatorial protons can be observed. The axial protons typically appear at a higher field (lower ppm) than their equatorial counterparts.

Coalescence Temperature: The temperature at which the separate signals for the axial and equatorial protons broaden and merge into a single peak is known as the coalescence temperature. By analyzing the lineshape changes and the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process, providing quantitative information about the conformational flexibility of the cyclohexyl moiety. researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula of this compound is C₁₀H₁₈O₃, corresponding to a molecular weight of 186.25 g/mol . nih.gov

The fragmentation of esters in electron ionization mass spectrometry (EI-MS) is well-characterized and typically involves several key pathways. A likely fragmentation scheme for this compound would involve initial cleavage of the bonds adjacent to the carbonyl group and within the cyclohexyl ring. A prominent fragmentation pathway for esters is the McLafferty rearrangement, but this is not possible for this compound as it lacks the required gamma-hydrogen on the alkoxy portion.

Key expected fragmentation pathways include:

Loss of the Ethoxy Radical: Cleavage of the O-CH₂CH₃ bond to lose an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in an acylium ion at m/z 141.

Loss of Ethene: Cleavage involving the ethyl group to eliminate ethene (CH₂=CH₂, 28 Da) via a hydrogen rearrangement, leading to an ion at m/z 158.

Cleavage of the Cyclohexyloxy Group: The most significant fragmentation is often the cleavage of the C-O bond of the ether, leading to the loss of the cyclohexyloxy radical (•OC₆H₁₁, 99 Da) to give a fragment at m/z 87, or loss of cyclohexene (B86901) (C₆H₁₀, 82 Da) through a rearrangement to give an ion at m/z 104.

Cyclohexyl Ring Fragmentation: The cyclohexyl group itself can fragment, primarily through the loss of ethene (28 Da) from the C₆H₁₁⁺ ion (m/z 83) to produce a fragment at m/z 55. nist.gov

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 186 | [M]⁺ | [C₁₀H₁₈O₃]⁺ | Molecular Ion |

| 158 | [M - C₂H₄]⁺ | [C₈H₁₄O₃]⁺ | Loss of ethene from ethyl group. |

| 141 | [M - •OC₂H₅]⁺ | [C₈H₁₃O₂]⁺ | Loss of ethoxy radical. |

| 104 | [M - C₆H₁₀]⁺ | [C₄H₈O₃]⁺ | Loss of cyclohexene via rearrangement. |

| 87 | [M - •OC₆H₁₁]⁺ | [C₄H₇O₂]⁺ | Loss of cyclohexyloxy radical. |

| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Loss of ethene from cyclohexyl cation [C₆H₁₁]⁺. |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition. For this compound, the theoretical exact mass of the molecular ion [C₁₀H₁₈O₃]⁺ can be calculated.

Theoretical Exact Mass: 186.12560 Da nih.gov

An HRMS measurement would be able to distinguish this formula from other possible combinations of C, H, and O (or other elements) that might have the same nominal mass (186 Da). For example, C₁₁H₂₂O₂ has a nominal mass of 186 but an exact mass of 186.16198 Da. The ability of HRMS to provide an unambiguous elemental formula is a critical step in structure confirmation.

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to further investigate the structure of ions observed in the initial mass spectrum. In an MS/MS experiment, an ion of a specific m/z (the "parent" or "precursor" ion) is selected, isolated, and then subjected to fragmentation by collision with an inert gas, a process called Collision-Induced Dissociation (CID). The resulting "daughter" or "product" ions are then analyzed.

For this compound, an MS/MS experiment could involve:

Precursor Ion Selection: Isolating the molecular ion at m/z 186.

Collision-Induced Dissociation: Fragmenting the m/z 186 ion. The resulting product ion spectrum would show the daughter ions (e.g., m/z 158, 141, 104, 87), confirming that they originate from the molecular ion and validating the proposed fragmentation pathways.

Multi-Stage Fragmentation (MSⁿ): It is also possible to select a primary fragment ion and subject it to another round of fragmentation. For example, selecting the m/z 83 (cyclohexyl) ion and fragmenting it would be expected to produce the m/z 55 ion, confirming the internal structure of that fragment.

This technique is exceptionally useful for distinguishing between isomers. For instance, the isomeric compound Ethyl cyclohexylacetate would also have a molecular ion at m/z 186, but its fragmentation pattern, particularly the neutral losses observed in an MS/MS experiment, would differ, allowing for their unambiguous differentiation. nih.gov MS/MS is also a highly sensitive and selective technique for reaction monitoring, capable of detecting and quantifying the target compound in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the functional groups present and the nature of intermolecular forces, such as hydrogen bonding.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its constituent bonds. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong band in the IR spectrum. orgchemboulder.comdocbrown.info For aliphatic esters like this compound, this band is expected in the range of 1750-1735 cm⁻¹. orgchemboulder.com The ether linkage (C-O-C) and the ester C-O bond contribute to a complex series of bands in the fingerprint region (approximately 1300-1000 cm⁻¹). orgchemboulder.comdocbrown.info The cyclohexane ring gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2970 | Medium to Strong |

| C=O (Ester) | Stretching | 1735-1750 | Strong |

| C-O (Ester & Ether) | Stretching | 1000-1300 | Strong |

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C bond vibrations within the cyclohexane ring and the symmetric stretching modes are often more prominent in Raman spectra.

In Situ IR/Raman for Real-Time Reaction Monitoring

In situ vibrational spectroscopy is a valuable process analytical technology (PAT) for monitoring the synthesis of this compound in real time. By inserting a fiber-optic probe into the reaction vessel, IR or Raman spectra can be collected continuously without the need for sampling. mdpi.comresearchgate.net This allows for the tracking of reactant consumption, intermediate formation, and product generation throughout the course of the reaction. oxinst.comspectroscopyonline.com

For instance, in a potential synthesis route involving the Williamson ether synthesis to form cyclohexyloxyacetic acid followed by Fischer esterification with ethanol (B145695), in situ IR spectroscopy could monitor the disappearance of the broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the simultaneous appearance and growth of the characteristic ester C=O stretch (around 1740 cm⁻¹). docbrown.info This real-time data enables precise determination of reaction kinetics, endpoint detection, and ensures optimal process control. uiowa.edu Raman spectroscopy is particularly well-suited for reactions in aqueous media due to the low Raman scattering of water. mdpi.com

Study of Hydrogen Bonding and Conformational Preferences

The carbonyl oxygen of the ester group in this compound can act as a hydrogen bond acceptor. Vibrational spectroscopy is highly sensitive to the formation of such intermolecular interactions. researchgate.net When this compound is dissolved in a proton-donating solvent (like an alcohol) or interacts with other hydrogen-bond donors, the C=O stretching frequency is expected to shift to a lower wavenumber (a red shift). dntb.gov.ua The magnitude of this shift correlates with the strength of the hydrogen bond.

A study on mixtures of cyclohexanol (B46403) and ethyl acetate using Raman spectroscopy demonstrated this phenomenon. ias.ac.in As the concentration of cyclohexanol increased, the C=O stretching frequency of ethyl acetate was observed to shift to lower frequencies and split into two distinct lines. This splitting was attributed to the presence of both free ethyl acetate molecules and those associated with cyclohexanol through hydrogen bonding. ias.ac.in Similar effects would be anticipated for this compound, providing a means to probe its interactions with solvents and other molecules. nih.govresearchgate.net

Furthermore, theoretical and spectroscopic studies on simple esters like ethyl acetate have shown the existence of different rotational isomers (conformers), primarily the trans and gauche forms, which have distinct vibrational frequencies. researchgate.net While specific conformational studies on this compound are not widely reported, it is plausible that similar conformational preferences exist around the C-O-C-C bonds. High-resolution vibrational spectroscopy, in combination with quantum chemical calculations, could potentially be used to identify and quantify these different conformers. scispace.com

Chromatographic Techniques for Separation Science Research

Chromatographic methods are indispensable for the purification, quantification, and analysis of this compound and its related isomers or byproducts. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, chosen based on the specific analytical challenge.

Development of Advanced HPLC Methods for Separation of Isomers

High-performance liquid chromatography is a primary technique for the analysis and purification of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, demonstrating the compound's suitability for analysis under standard RP-HPLC conditions. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Application | Analytical Separation, Impurity Isolation |

While this compound itself is achiral, the development of advanced HPLC methods is crucial for separating potential stereoisomers of its derivatives. Should a chiral center be introduced into the molecule, chiral HPLC would be the method of choice for enantioseparation. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comphenomenex.com Polysaccharide-based CSPs are widely successful for separating a broad range of chiral compounds and could be screened for the resolution of chiral analogues of this compound. hplc.eursc.org

Gas Chromatography (GC) Applications in Volatile Product Analysis

Given its molecular weight of 186.25 g/mol and ester functionality, this compound is sufficiently volatile for analysis by gas chromatography (GC). nih.gov GC is an ideal technique for assessing the purity of the compound and for analyzing volatile side-products or unreacted starting materials from its synthesis.

A typical GC analysis would involve injecting a dilute solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for separating this compound from other non-polar or moderately polar compounds based on their boiling points and interactions with the stationary phase. The separated components are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS) for definitive identification. GC-MS would be particularly powerful for identifying unknown impurities or degradation products in a sample.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Should single crystals of sufficient quality be grown, X-ray diffraction analysis would provide a wealth of structural information. This includes:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the covalent structure.

Conformation: The exact conformation adopted by the molecule in the solid state. This would unambiguously determine the chair, boat, or twist-boat conformation of the cyclohexane ring and the torsional angles defining the orientation of the ester and ether functional groups. nih.gov Studies on the simpler analogue, ethyl acetate, have revealed a planar trans conformation in the solid state. researchgate.net

Intermolecular Interactions: The crystal packing would reveal how molecules arrange themselves and interact with their neighbors through weak forces like van der Waals interactions or C-H···O hydrogen bonds, which are known to occur in the crystal structures of other esters. researchgate.net

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The detailed structural data obtained from X-ray crystallography would be invaluable for understanding the compound's physical properties and for computational modeling studies. researchgate.net

Crystal Packing and Supramolecular Interactions

Detailed experimental or theoretical studies focusing on the crystal packing and supramolecular interactions of this compound have not been reported in peer-reviewed literature. Consequently, information regarding the specific arrangement of molecules in the crystalline lattice, including intermolecular forces such as hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the supramolecular architecture, is currently unavailable. Data typically derived from single-crystal X-ray diffraction analysis, which would provide insights into bond lengths, bond angles, and the three-dimensional arrangement of molecules, has not been published for this specific compound.

Polymorphism Studies and Crystal Engineering Research

There is no published research on the polymorphic behavior of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. As such, no data exists on different polymorphic forms, their relative stabilities, or the conditions under which they might crystallize. Furthermore, the field of crystal engineering, which involves the design and synthesis of new crystalline solids with desired properties, has not specifically addressed this compound in any published studies. Research into controlling the crystal structure of this compound to influence its physicochemical properties has not been documented.

Non Clinical Biological and Biochemical Interaction Research on Ethyl Cyclohexyloxy Acetate

Enzymatic Interaction Studies (In Vitro Research Models)

In vitro enzymatic studies are fundamental to understanding the direct interactions between a compound and specific enzymes. These controlled experiments can reveal whether a compound can be a substrate, an inhibitor, or an effector of enzymatic activity.

To determine if Ethyl (cyclohexyloxy)acetate can act as a substrate for various enzymes, it would be incubated with a panel of model enzymes, particularly hydrolases like esterases and lipases, given its ester structure. The reaction mixture would be analyzed over time for the appearance of potential breakdown products, such as cyclohexyloxyacetic acid and ethanol (B145695).

Hypothetical Research Findings:

A screening of various hydrolases could hypothetically reveal that a specific esterase, for instance, porcine liver esterase (PLE), is capable of hydrolyzing this compound. The rate of this hydrolysis could be quantified by measuring the decrease in the concentration of the parent compound or the increase in the concentration of one of its metabolites over time.

Table 1: Hypothetical Substrate Specificity of this compound with Model Hydrolases

| Enzyme | Source Organism | Substrate Conversion (%) |

|---|---|---|

| Porcine Liver Esterase | Sus scrofa | 85 |

| Pancreatic Lipase (B570770) | Sus scrofa | 15 |

| Wheat Germ Lipase | Triticum aestivum | <5 |

| Candida rugosa Lipase | Candida rugosa | <5 |

Note: Data is illustrative and not based on actual experimental results.

Should this compound not act as a substrate, or if it is of interest to understand its broader effects, its potential to inhibit enzyme activity would be investigated. This involves measuring the rate of a known enzymatic reaction in the presence of varying concentrations of the compound. Kinetic studies, such as Michaelis-Menten plots and their linear transformations (e.g., Lineweaver-Burk plots), would be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Research Findings:

For a hypothetical enzyme, such as acetylcholinesterase, kinetic analysis in the presence of this compound might show an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). This would suggest a competitive inhibition mechanism, where the compound competes with the natural substrate for binding to the active site of the enzyme.

Table 2: Hypothetical Kinetic Parameters of a Model Enzyme in the Presence of this compound

| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min) |

|---|---|---|

| 0 | 1.0 | 100 |

| 10 | 2.0 | 100 |

| 20 | 3.0 | 100 |

Note: Data is illustrative and not based on actual experimental results.

If this compound were a chiral molecule or could be transformed into one, the stereoselectivity of enzymatic reactions would be a key area of investigation. Enzymes are chiral catalysts and often exhibit high selectivity for one enantiomer over another. This could be relevant in both the synthesis and the metabolism of the compound.

Hypothetical Research Findings:

In a hypothetical scenario where this compound is a racemic mixture, incubation with a specific lipase could result in the preferential hydrolysis of one enantiomer, leading to the enrichment of the other. This process, known as kinetic resolution, would be monitored by chiral chromatography to determine the enantiomeric excess of both the remaining substrate and the product.

Cellular Pathway Perturbation Studies in Model Organisms (e.g., Yeast, Bacteria, Isolated Cell Lines; non-mammalian, non-clinical)

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. Techniques such as affinity chromatography, where a derivative of this compound is immobilized on a solid support, could be used to pull down interacting proteins from cell lysates. These proteins would then be identified using mass spectrometry.

Hypothetical Research Findings:

A pull-down assay using a yeast cell lysate might identify a specific protein, for example, a component of the cellular stress response pathway, that binds to this compound. Further validation through techniques like surface plasmon resonance (SPR) could then be used to quantify the binding affinity and kinetics.

To investigate how this compound is metabolized by living cells, it would be introduced to cultures of model organisms like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). The culture medium and cell extracts would be analyzed over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any metabolic products.

Hypothetical Research Findings:

Incubation of this compound with a bacterial culture could lead to the identification of several metabolites. For instance, the primary ester hydrolysis product, cyclohexyloxyacetic acid, might be detected, along with further downstream metabolites resulting from oxidation or conjugation reactions within the bacterial cells.

Table 3: Hypothetical Metabolites of this compound Identified in a Bacterial Culture

| Metabolite | Proposed Transformation |

|---|---|

| Cyclohexyloxyacetic acid | Ester hydrolysis |

| 4-Hydroxycyclohexyloxyacetic acid | Hydroxylation of the cyclohexane (B81311) ring |

| Glucuronide conjugate of Cyclohexyloxyacetic acid | Glucuronidation |

Note: Data is illustrative and not based on actual experimental results.

Receptor Binding Research (Purely Biochemical and Mechanistic)

Research into the direct binding of a ligand to a receptor is fundamental to understanding its potential pharmacological or toxicological effects. Such studies are typically conducted in controlled, isolated in vitro systems to quantify the affinity of the compound for specific biological targets.